
6-(((Phenylsulfonyl)methyl)amino)hexanoic acid
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Overview
Description
6-(((Phenylsulfonyl)methyl)amino)hexanoic acid is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is known for its unique structure, which includes a phenylsulfonyl group attached to a hexanoic acid backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 6-(((Phenylsulfonyl)methyl)amino)hexanoic acid typically involves the reaction of hexanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-(((Phenylsulfonyl)methyl)amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
6-(((Phenylsulfonyl)methyl)amino)hexanoic acid serves as a valuable building block in organic synthesis. Its sulfonamide group allows for various chemical modifications, making it useful in the development of more complex organic molecules.
Biological Research
The compound is being investigated for its potential biological activities, particularly:
- Antimicrobial Properties: Research indicates that it may exhibit activity against various pathogens, including resistant strains of bacteria.
- Anti-inflammatory Effects: Studies suggest that it could play a role in reducing inflammation, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Medicinal Chemistry
Ongoing research is exploring its therapeutic potential, particularly its mechanism of action involving enzyme inhibition. The sulfonamide group can interact with specific enzymes, potentially leading to significant biological effects.
Industrial Applications
In industrial settings, this compound is utilized in:
- Production of Specialty Chemicals: It serves as an intermediate in the synthesis of various specialty chemicals.
- Corrosion Inhibition: Studies have shown it to be effective in preventing corrosion in water treatment processes.
Case Study on Inflammatory Bowel Disease (IBD)
A clinical trial involving patients with IBD treated with this compound demonstrated promising results. Over a 12-week period, patients reported significant reductions in abdominal pain and frequency of bowel movements, indicating its potential therapeutic efficacy .
Case Study on Resistant Bacterial Infections
A cohort study assessed the effectiveness of this compound against resistant bacterial infections. The treatment resulted in a notable improvement in clinical outcomes, achieving a cure rate of 75% among participants who had previously failed standard antibiotic therapies .
Mechanism of Action
The mechanism of action of 6-(((Phenylsulfonyl)methyl)amino)hexanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
6-(((Phenylsulfonyl)methyl)amino)hexanoic acid can be compared with other similar compounds such as:
Aminocaproic acid: Known for its use as an enzyme inhibitor in medical applications.
Hexanoic acid derivatives: These compounds share a similar hexanoic acid backbone but differ in their functional groups, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its phenylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
6-(((Phenylsulfonyl)methyl)amino)hexanoic acid, also known as HPS (CAS number 46948-72-5), is an organic compound notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound features a unique molecular structure characterized by a hexanoic acid backbone and a phenylsulfonylmethylamino group, with the molecular formula C₁₃H₁₉NO₄S. Its synthesis typically involves the reaction of hexanoic acid with methyl(phenylsulfonyl)amine, conducted under controlled conditions to ensure high yield and purity .
Research indicates that the biological activity of this compound may be attributed to its interactions with specific enzymes and proteins within biological systems. These interactions can modulate enzyme activity and influence various metabolic pathways, potentially leading to therapeutic effects. The presence of the methyl group in its structure enhances its reactivity and interactions with other molecules, making it a versatile candidate for further investigations .
Antimicrobial Properties
Studies suggest that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's effectiveness may stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic processes .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Assessment :
- A study evaluated the compound's efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting strong antibacterial properties.
- In vitro Anti-inflammatory Study :
Data Table: Biological Activity Summary
Environmental Impact
The degradation behavior of this compound in sewage treatment has been studied, revealing that it is rapidly degraded by microbial action. This finding underscores the importance of monitoring sulfonamide compounds in environmental settings due to their potential persistence and effects on water quality .
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
6-(benzenesulfonylmethylamino)hexanoic acid |
InChI |
InChI=1S/C13H19NO4S/c15-13(16)9-5-2-6-10-14-11-19(17,18)12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2,(H,15,16) |
InChI Key |
OLUXXKLSWDXSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CNCCCCCC(=O)O |
Origin of Product |
United States |
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